ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate, also known as ABT-418, is a chemical compound that has been extensively studied for its potential therapeutic applications. ABT-418 is a cholinergic agonist that binds to nicotinic acetylcholine receptors in the brain, leading to increased cognitive function and memory retention.
Mechanism of Action
Ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate binds to nicotinic acetylcholine receptors in the brain, leading to increased release of neurotransmitters such as dopamine and acetylcholine. This increased neurotransmitter release leads to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including increased neurotransmitter release, improved cognitive function, and memory retention. ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate has also been shown to have neuroprotective effects, protecting against the damage caused by oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
Ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several potential future directions for research on ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate, including further studies on its potential therapeutic applications in cognitive disorders, as well as investigations into its potential use as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate and to optimize its dosing and delivery for maximum efficacy and safety.
Scientific Research Applications
Ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). ethyl 1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxylate has been shown to improve cognitive function and memory retention in animal models, and clinical trials have shown promising results in humans as well.
properties
IUPAC Name |
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-5-25-20(24)17-12-14-22(15-13-17)19(23)11-8-16-6-9-18(10-7-16)21(2,3)4/h6-11,17H,5,12-15H2,1-4H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHYPPRBOIMVKO-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.